molecular formula C22H19FN4O2S B2477920 (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 1322236-02-1

(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2477920
CAS RN: 1322236-02-1
M. Wt: 422.48
InChI Key: NBGYQEPRGZULDG-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Reduction Processes

The compound has been utilized in the field of chemical synthesis. For example, Frolov et al. (2005) described the reduction of similar acrylonitrile compounds, resulting in the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing its utility in producing novel chemical entities Frolov et al., 2005.

2. Optical and Electronic Material Development

The compound and its derivatives find applications in the development of materials for optical and electronic devices. Anandan et al. (2018) synthesized thiophene dyes based on similar acrylonitrile compounds for use in photonic or optoelectronic devices, highlighting the compound's potential in protecting human eyes and optical sensors Anandan et al., 2018.

3. Photoluminescence and Fluorescence Applications

Compounds structurally similar to (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been explored for their photoluminescence characteristics. Ouyang et al. (2016) demonstrated the mechano-fluorochromic properties of a novel diphenylacrylonitrile derivative, revealing its potential in high-pressure studies and fluorescence applications Ouyang et al., 2016.

4. Biological Applications and Cytotoxicity

The compound's analogs have been investigated for their biological activity. Tarleton et al. (2012) studied the cytotoxicity of 2-phenylacrylonitriles, emphasizing the significance of the cyanide moiety and their potential as broad-spectrum cytotoxic agents, which can have implications in cancer research Tarleton et al., 2012.

5. Chemosensory Applications

Hranjec et al. (2012) explored the use of similar acrylonitrile compounds as potential chemosensors for different cations, highlighting their ability to selectively interact with specific ions, which could be useful in developing novel sensing materials Hranjec et al., 2012.

properties

IUPAC Name

(Z)-3-(4-fluoro-2-nitroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-14(2)9-15-3-5-16(6-4-15)20-13-30-22(26-20)17(11-24)12-25-19-8-7-18(23)10-21(19)27(28)29/h3-8,10,12-14,25H,9H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGYQEPRGZULDG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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